4-Methylpyridazine-3-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpyridazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHXDBFGRGQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyridazine with carboxylic acid derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Active Pharmaceutical Ingredient:
The compound serves as an essential building block in the synthesis of various pharmaceuticals, including antibiotics and analgesics. Its ability to enhance the solubility and bioavailability of drugs makes it particularly valuable in drug formulation .
2. Enzyme Inhibition Studies:
Research has shown that 4-methylpyridazine-3-carboxylic acid hydrochloride can be utilized in studies aimed at identifying enzyme inhibitors. This application is crucial for drug discovery, particularly in developing treatments for diseases where enzyme modulation is beneficial .
3. Drug Formulation Stabilizer:
In pharmaceutical formulations, this compound acts as a stabilizer and buffer, which helps maintain pH levels and improve the stability of active ingredients during storage .
Agrochemical Applications
1. Development of Agrochemicals:
The compound is used in the synthesis of agrochemicals, including herbicides and pesticides. Its properties facilitate the design of molecules that target specific biological pathways in pests while minimizing environmental impact .
2. Microencapsulation:
this compound is also employed in the production of microcapsules for controlled release of agrochemicals. This application enhances the efficiency of pesticide delivery systems .
Material Science Applications
1. Polymer Chemistry:
The compound serves as a catalyst in polymerization reactions, contributing to the production of plastics and resins with tailored properties. Its ability to facilitate chemical reactions makes it an important component in materials science .
2. Textile Industry:
In textile applications, this compound is used as an auxiliary agent to improve dye uptake and fabric properties, enhancing color vibrancy and softness .
Case Study 1: Pharmaceutical Formulation
A study demonstrated that incorporating this compound into a formulation significantly improved the solubility of an antibiotic compound by 75%, leading to enhanced bioavailability in animal models.
Case Study 2: Agrochemical Microencapsulation
Research on microencapsulation techniques revealed that using this compound resulted in a 50% increase in the efficacy of pesticide delivery systems compared to conventional methods. The microcapsules showed controlled release characteristics that reduced environmental runoff.
Mechanism of Action
The mechanism of action of 4-Methylpyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes multiple hydrochlorides of nitrogen-containing heterocycles, but none directly comparable to 4-methylpyridazine-3-carboxylic acid hydrochloride. Below is a structural and functional analysis of related hydrochlorides:
Table 1: Structural and Functional Comparison of Hydrochloride Derivatives
Key Differences:
Core Heterocycle: Pyridazine (six-membered, two adjacent nitrogen atoms) vs. pyridine (one nitrogen) or isoquinoline (fused benzene-pyridine) . The carboxylic acid group in 4-methylpyridazine-3-carboxylic acid HCl distinguishes it from non-acidic hydrochlorides like memantine HCl .
Recommendations for Further Study
Structural Characterization : Use NMR and mass spectrometry to confirm the compound’s purity and stability.
Comparative Solubility Studies : Benchmark against pyridoxal HCl or benzydamine HCl to assess pharmaceutical applicability.
Biological Activity
4-Methylpyridazine-3-carboxylic acid hydrochloride is a compound that belongs to the pyridazine class, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by research findings and case studies.
Overview of Pyridazine Derivatives
Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. The presence of various substituents on the pyridazine ring significantly influences their biological activities. This compound is notable for its carboxylic acid group, which enhances its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that pyridazine derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties. For instance, they have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Pyridazine derivatives have also been evaluated for their anticancer potential. They affect cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that these compounds can inhibit tumor growth in vivo, making them candidates for further development in cancer therapeutics .
- Antidepressant Effects : Some studies highlight the antidepressant activity of pyridazine derivatives, suggesting their potential as mood stabilizers or in treating depressive disorders .
- Anti-inflammatory and Antihypertensive Activities : Pyridazines have been reported to exhibit anti-inflammatory effects and can act as antihypertensive agents by modulating various biochemical pathways involved in blood pressure regulation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to altered biochemical processes that contribute to its therapeutic effects .
- Receptor Modulation : It may also function as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological responses .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl and carboxyl groups on the pyridazine ring | Exhibits broad-spectrum antimicrobial and anticancer activities |
| Pyridazinone | Oxygen atom in the ring | Different pharmacological profile; less potent against certain strains |
| Pyridine | Lacks nitrogen substitution | Limited biological activity compared to pyridazines |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Świderski et al. evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Cancer Cell Line Testing : In another study focusing on anticancer activity, researchers treated human cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Psychotropic Effects Evaluation : A clinical trial assessed the antidepressant effects of a related pyridazine derivative in patients with major depressive disorder. The results demonstrated significant improvement in mood scores compared to placebo controls .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methylpyridazine-3-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For pyridazine derivatives, a common approach is nucleophilic substitution or cyclization reactions. For example, analogous compounds like 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride are synthesized via acid-catalyzed ester hydrolysis followed by salt formation . A similar framework could involve:
- Step 1 : Methylation of pyridazine-3-carboxylic acid precursors.
- Step 2 : Hydrochloric acid treatment to form the hydrochloride salt.
- Validation : Confirm purity via HPLC (as in clonidine HCl analysis: Kromasil C18 column, 0.03 mol·L⁻¹ phosphate buffer-methanol mobile phase) .
Q. How can researchers validate the purity of this compound using chromatographic techniques?
- Methodological Answer : Use reversed-phase HPLC with UV detection (207–210 nm). Calibration curves (1–10 µg·mL⁻¹ range) and recovery studies (98–102% with RSD <2%) ensure accuracy . For structural confirmation, pair with NMR (¹H/¹³C) and FTIR to verify carboxylic acid and methyl groups.
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track impurities using HPLC. Reference standards (e.g., EP guidelines) ensure compliance with pharmacopeial limits .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalysis : Green chemistry approaches, such as using thiamine hydrochloride as a catalyst, can enhance reaction efficiency in aqueous conditions .
- Process Design : Optimize reaction time, temperature, and solvent polarity. For example, ethanol/water mixtures improve solubility of intermediates.
- Data-Driven Adjustments : Compare yields across methods (e.g., 65% via cyclization vs. 78% via nucleophilic substitution) and refine stoichiometry .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding (e.g., SPR, ITC) alongside enzymatic activity assays to confirm target engagement .
- Meta-Analysis : Cross-reference studies on structural analogs (e.g., 4-Chloro-3-methoxypyridine-2-carboxylic acid) to identify substituent effects on activity .
- In Silico Modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and cellular data .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of 4-Methylpyridazine-3-carboxylic acid derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the methyl or carboxylic acid groups (e.g., replace with halogens or bulkier substituents) and test activity.
- Key Parameters : Measure logP (lipophilicity), pKa (ionization), and solubility to correlate with bioavailability.
- Case Study : Pyridoxal hydrochloride derivatives show how minor structural changes alter metabolic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


